REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[C:2]1[CH:8]=O.COP([CH:16]([NH:20]C(=O)C)[C:17](=[O:19])[CH3:18])(=O)OC.C1CCN2C(=NCCC2)CC1>ClCCl>[S:1]1[C:2]2=[CH:8][N:20]=[C:16]([C:17](=[O:19])[CH3:18])[CH:6]=[C:3]2[CH:4]=[CH:5]1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
S1C(=C(C=C1)C=O)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
(1-Acetylamino-2-oxo-propyl)-phosphonic acid dimethyl ester
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C(C)=O)NC(C)=O
|
Name
|
|
Quantity
|
0.471 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was then purified by flash chromatography (0-50% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C1=CN=C(C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 326 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |